molecular formula C22H21NO2S3 B4714330 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4-ethylphenoxy)ethanone

1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4-ethylphenoxy)ethanone

Cat. No.: B4714330
M. Wt: 427.6 g/mol
InChI Key: UVZSVLXWYBQZQC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a fused [1,2]dithiolo[3,4-c]quinoline core substituted with a 4,4-dimethyl group, a thioxo moiety at position 1, and a 2-(4-ethylphenoxy)ethanone side chain at position 3. Its molecular formula is C₂₃H₂₂NO₃S₃, with a molar mass of approximately 464.02 g/mol .

Properties

IUPAC Name

1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(4-ethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S3/c1-4-14-9-11-15(12-10-14)25-13-18(24)23-17-8-6-5-7-16(17)19-20(22(23,2)3)27-28-21(19)26/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZSVLXWYBQZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3C4=C(C2(C)C)SSC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4-ethylphenoxy)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dithiolo ring and the ethylphenoxy group. Common reagents used in these reactions include thionyl chloride, ethylphenol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4-ethylphenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The ethylphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4-ethylphenoxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4-ethylphenoxy)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4,4,8-Trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

  • Molecular Formula: C₁₅H₁₅NOS₃
  • Key Differences: Lacks the 4-ethylphenoxy substituent; instead, it has a simpler acetyl group at position 4. Contains an additional methyl group at position 8 of the quinoline ring.
  • Impact on Properties :
    • Reduced molecular weight (321.47 g/mol) compared to the target compound, likely decreasing hydrophobicity .
    • The 8-methyl group may sterically hinder interactions with planar biological targets (e.g., enzyme active sites) .

2-(4-Chlorophenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

  • Molecular Formula: C₂₁H₁₈ClNO₃S₃
  • Key Differences: Substitutes 4-ethylphenoxy with 4-chlorophenoxy. Includes a methoxy group at position 8 of the quinoline.
  • Higher predicted density (1.49 g/cm³) and boiling point (713.2°C) compared to the target compound, suggesting stronger intermolecular forces .

Hexahydro-isoindole-dione Derivatives (e.g., Compound 2k in )

  • Molecular Formula : Varies (e.g., C₂₄H₂₅N₃O₄S₃ for compound 2k).
  • Key Differences: Replaces the ethanone side chain with a bulky hexahydro-isoindole-dione group. Incorporates an 8-methoxy substituent on the quinoline.
  • Impact on Properties: Increased steric bulk may reduce metabolic clearance but limit bioavailability .

Comparative Data Table

Property Target Compound 4,4,8-Trimethyl Derivative 4-Chlorophenoxy Derivative Isoindole-dione Derivative
Molecular Formula C₂₃H₂₂NO₃S₃ C₁₅H₁₅NOS₃ C₂₁H₁₈ClNO₃S₃ C₂₄H₂₅N₃O₄S₃
Molar Mass (g/mol) 464.02 321.47 464.02 ~550
Key Substituents 4-Ethylphenoxy 8-Methyl, acetyl 4-Chlorophenoxy, 8-methoxy Isoindole-dione, 8-methoxy
Predicted logP ~4.2 (estimated) ~3.5 ~4.8 ~3.0
Biological Activity Not reported Unknown Unreported Enzyme inhibition (NMR/HRMS data)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4-ethylphenoxy)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4-ethylphenoxy)ethanone

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